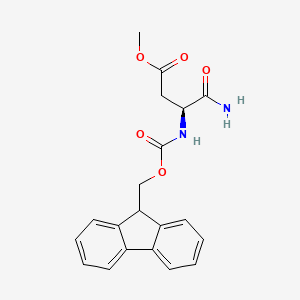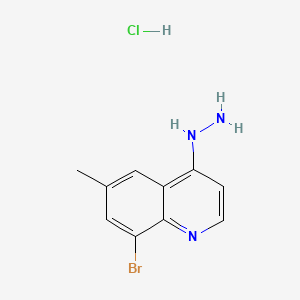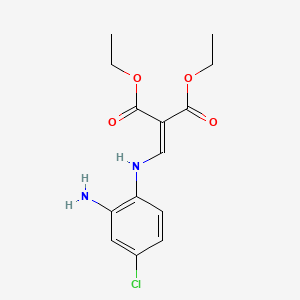
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester is a complex organic compound known for its applications in various fields of scientific research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of succinic acid with methanol in the presence of a catalyst to form succinic acid methyl ester. This ester is then reacted with (S)-3-amino-2-hydroxypropanoic acid to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the compound and confirm its structure.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.
Substitution: Nucleophilic reagents such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, modified succinamic acid derivatives, and various substituted products depending on the reagents used.
Scientific Research Applications
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: The compound is used in the study of protein structure and function, as it allows for the selective modification of amino acids in peptides and proteins.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents, where precise control over peptide sequences is crucial.
Industry: The compound is used in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during peptide bond formation. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under mild conditions using piperidine. This allows for the stepwise assembly of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-2-phenylglycine
- (9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)boronic acid
- Methyl N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-lysinate hydrochloride
Uniqueness
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)succinamic acid methyl ester is unique due to its specific structure, which combines the Fmoc protecting group with a succinamic acid methyl ester backbone. This combination allows for versatile applications in peptide synthesis, providing both protection and functionalization capabilities. The compound’s stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
methyl (3S)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-18(23)10-17(19(21)24)22-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,24)(H,22,25)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNUCZMLSVIOLG-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride](/img/structure/B598053.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598054.png)




![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)




